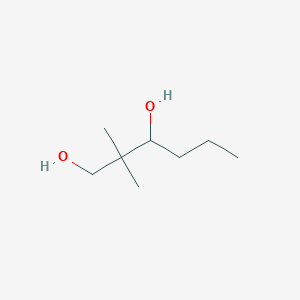

2,2-Dimethylhexane-1,3-diol

説明

Significance and Research Context within Organic Chemistry

The significance of 2,2-dimethylhexane-1,3-diol in organic chemistry is primarily derived from its identity as a sterically hindered 1,3-diol. The 1,3-diol functional group is a ubiquitous structural motif found in a vast array of natural products, including polyketides and macrolides, many of which exhibit important biological activities. researchgate.netliverpool.ac.uknih.gov Consequently, the development of synthetic methodologies for the stereoselective preparation of 1,3-diols has been a major focus of chemical research. researchgate.netrsc.org

The presence of a gem-dimethyl group, as in this compound, introduces a quaternary carbon center, adding a layer of synthetic complexity. The stereoselective synthesis of such all-carbon quaternary centers is a challenging yet important goal in organic synthesis. nih.gov Research into the synthesis and reactions of sterically hindered diols like this compound provides valuable insights into controlling stereochemistry in complex molecular architectures. These studies are crucial for the total synthesis of natural products and the development of novel pharmaceuticals. Furthermore, diols with significant steric bulk are utilized as chiral auxiliaries and ligands in asymmetric catalysis. researchgate.net

Structural Characteristics and Their Implications for Chemical Behavior

The chemical behavior of this compound is largely dictated by its structural features, most notably the gem-dimethyl group at the C2 position and the 1,3-relationship of the two hydroxyl groups.

The steric hindrance imposed by the gem-dimethyl group can significantly influence the reactivity of the adjacent primary hydroxyl group at C1. This bulk can hinder the approach of reagents, potentially leading to selective reactions at the less hindered secondary hydroxyl group at C3. This steric differentiation is a key principle exploited in regioselective protection and functionalization strategies for polyol compounds. rsc.org

Furthermore, the 1,3-diol arrangement allows for the formation of a six-membered ring through intramolecular hydrogen bonding between the two hydroxyl groups. The stability of this conformation is influenced by the substituents on the carbon backbone. In the case of 2,2-dimethyl-1,3-diols, the Thorpe-Ingold effect can play a role, where the gem-dimethyl group can decrease the internal C-C-C bond angle, favoring conformations that facilitate chelation or cyclization reactions. acs.orgnih.gov This pre-organization can have a profound impact on the stereochemical outcome of reactions at the hydroxyl groups or adjacent carbons. For instance, in chelation-controlled reductions of β-hydroxy ketones to form 1,3-diols, the ability to form a stable six-membered chelate with a metal ion is crucial for high stereoselectivity. acs.org The substitution pattern in analogs of this compound would be expected to influence the stability of such intermediates and thus the diastereoselectivity of the reaction.

The conformational preferences of 1,3-diols and their derivatives, such as the corresponding acetonides, have been studied using techniques like NMR spectroscopy to determine the relative stereochemistry of the hydroxyl groups. researchgate.net For 2,2-dimethyl-1,3-dioxane (B13969650) systems, which can be formed from 2,2-disubstituted-1,3-diols, the conformational rigidity and the chemical shifts of the acetal (B89532) carbons and methyl groups can provide clear indicators of whether the diol is syn or anti. rug.nl

Historical Overview of Research Trajectories for Similar Diols

The study of diols, including 1,2- and 1,3-diols, has a long and rich history in organic chemistry, driven by their prevalence in nature and their utility as synthetic intermediates. Early research focused on fundamental reactions such as oxidation and protection. The development of methods for the stereoselective synthesis of diols, however, marked a significant advancement in the field.

A major historical challenge has been the control of stereochemistry during the formation of the C-O bonds of the diol. The Sharpless asymmetric dihydroxylation, for example, provided a powerful method for the enantioselective synthesis of 1,2-diols from alkenes. researchgate.net For 1,3-diols, a landmark achievement was the development of substrate-controlled and reagent-controlled reduction of β-hydroxy ketones. The Narasaka-Prasad reduction, for instance, allows for the diastereoselective synthesis of syn-1,3-diols through chelation-control using a boron chelating agent. nih.gov Conversely, non-chelation-controlled reductions, often employing bulky hydride reagents, can lead to the formation of anti-1,3-diols.

The synthesis of sterically hindered diols, particularly those with quaternary carbon centers like this compound, has been a more recent focus. The rise of modern catalytic methods, including biocatalysis and organocatalysis, has provided new avenues for the synthesis of these challenging structures with high levels of stereocontrol. rsc.orgrsc.org For example, enzymatic reductions of diketones and kinetic resolutions of racemic diols have emerged as powerful tools. rsc.org The development of reactions like the Evans-Tishchenko reaction has also provided a highly regio- and diastereoselective route to 1,3-anti-diol monoesters, which are valuable synthetic intermediates. The historical trajectory of research on diols showcases a continuous drive towards greater control over molecular architecture, enabling the synthesis of increasingly complex and biologically important molecules.

Structure

3D Structure

特性

IUPAC Name |

2,2-dimethylhexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-4-5-7(10)8(2,3)6-9/h7,9-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQUJDPWPVVEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944610 | |

| Record name | 2,2-Dimethylhexane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22006-96-8 | |

| Record name | 2,2-Dimethyl-1,3-hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22006-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylhexane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022006968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylhexane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylhexane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethylhexane 1,3 Diol and Analogues

Established Synthetic Pathways

Established methods for synthesizing 1,3-diols often involve the creation of a β-hydroxy carbonyl intermediate, which is subsequently reduced to the corresponding diol. These pathways can be carried out in multiple, distinct steps or combined into more streamlined one-pot procedures.

A common and well-established multi-step approach to synthesizing 1,3-diols is through an aldol (B89426) condensation reaction followed by a reduction step. google.com For the synthesis of 2,2-dimethylhexane-1,3-diol, a plausible precursor would be 2,2-dimethyl-3-hydroxyhexanal. This intermediate can be synthesized via a crossed aldol reaction between pivaldehyde (2,2-dimethylpropanal) and butanal.

The initial aldol addition reaction would involve the formation of an enolate from butanal, which then acts as a nucleophile, attacking the carbonyl carbon of pivaldehyde. This is followed by protonation to yield the β-hydroxy aldehyde intermediate. The subsequent step is the reduction of the aldehyde functional group in 2,2-dimethyl-3-hydroxyhexanal to a primary alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation, to yield the final product, this compound. google.com

A similar industrial process is used for the preparation of 2-ethyl-1,3-hexanediol, where n-butyraldehyde undergoes an aldol condensation with itself, followed by hydrogenation of the resulting β-hydroxy aldehyde. google.comgoogle.com

Table 1: Multi-step Synthesis of this compound via Aldol Condensation

| Step | Reaction | Reactants | Product |

| 1 | Crossed Aldol Addition | Pivaldehyde, Butanal | 2,2-Dimethyl-3-hydroxyhexanal |

| 2 | Reduction | 2,2-Dimethyl-3-hydroxyhexanal, NaBH₄ or H₂/catalyst | This compound |

One-pot syntheses offer significant advantages over multi-step procedures by reducing reaction time, minimizing waste, and simplifying purification processes. science.gov A potential one-pot strategy for the synthesis of 1,3-diols like this compound could involve the reaction of a Grignard reagent with an epoxide. libretexts.orgmasterorganicchemistry.com

For instance, the reaction of a propylmagnesium halide (a Grignard reagent) with 2,2-dimethyloxirane (B32121) (isobutylene oxide) would lead to the formation of a magnesium alkoxide intermediate. The nucleophilic propyl group of the Grignard reagent would attack one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a new carbon-carbon bond. Subsequent workup with an acidic solution would protonate the alkoxide to yield 2,2-dimethylpentan-1-ol. While this specific example does not yield the target diol, it illustrates the principle of C-C bond formation and alcohol synthesis in a single pot. To achieve a 1,3-diol structure through a similar one-pot approach, more complex starting materials or a sequence of reagents added to the same reaction vessel would be necessary.

Another one-pot approach for analogous 1,3-diols involves a tandem bis-aldol reaction of a ketone with paraformaldehyde, which has been shown to produce 1,3-dioxanes that can be subsequently hydrolyzed to the corresponding 1,3-diols. science.gov

Novel and Sustainable Approaches in Synthesis

Recent research has focused on developing more sustainable and efficient synthetic methods for diols, including the use of advanced catalytic systems and renewable feedstocks.

Catalytic hydrogenation of β-hydroxy ketones is a key step in many 1,3-diol syntheses and an area of active research for process optimization. nih.gov The reduction of the ketone functionality in a β-hydroxy ketone to a secondary alcohol yields the 1,3-diol. Various heterogeneous and homogeneous catalysts are employed for this transformation. For instance, ruthenium on carbon (Ru/C) has been effectively used for the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols. nih.gov

The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, can significantly influence the reaction rate and the stereoselectivity of the reduction, particularly when chiral centers are being formed. nih.gov For the synthesis of this compound, a catalytic hydrogenation of 2,2-dimethyl-3-hydroxyhexan-3-one would be a direct route. The optimization of this catalytic step would focus on achieving high conversion and selectivity under mild and environmentally benign conditions.

The transition to a bio-based economy has spurred research into the production of chemicals from renewable resources. rsc.org While direct synthesis of this compound from biomass is not yet established, related diols and their derivatives are being produced from bio-based platform molecules. For example, diols can be derived from 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical obtained from the dehydration of sugars. google.com

A notable application of bio-based diols is in the synthesis of dicarbamates, which are precursors to isocyanate-free polyurethanes. A green synthetic route has been proposed for hexamethylene-1,6-dicarbamate starting from HMF. rsc.org This process involves several steps, including the conversion of HMF to 2,5-bis(aminomethyl)furan, followed by reaction with a carbonate to form the dicarbamate. This demonstrates the potential for creating valuable chemicals from renewable feedstocks, a strategy that could potentially be adapted for the synthesis of other diols and their derivatives. The enzymatic synthesis of bio-based polyesters using aromatic diols derived from biomass further highlights the move towards sustainable polymer chemistry. bioplasticsnews.com

Asymmetric Synthesis and Chiral Resolution Techniques

The synthesis of enantiomerically pure 1,3-diols is of great importance, as the stereochemistry of these molecules can have a profound impact on their biological activity and material properties. Asymmetric synthesis and chiral resolution are two primary approaches to obtaining single enantiomers of chiral diols.

A key strategy for the asymmetric synthesis of 1,3-diols is the stereoselective reduction of β-hydroxy ketones. nih.gov This can be achieved using chiral reducing agents or catalysts. For example, oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the asymmetric reduction of ketones to alcohols with high enantioselectivity. nih.gov By reducing a prochiral β-hydroxy ketone, it is possible to create a new stereocenter with a specific configuration, leading to the formation of an enantiomerically enriched 1,3-diol. The stereochemical outcome of the reduction can often be predicted based on the structure of the substrate and the catalyst used. bohrium.com

Kinetic resolution is another powerful technique for separating enantiomers from a racemic mixture. arkat-usa.org This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution, using enzymes such as lipases, is a particularly effective and environmentally friendly approach. arkat-usa.orgacs.org In the context of 1,3-diols, a lipase (B570770) can selectively acylate one enantiomer of the diol, allowing for the separation of the acylated product from the unreacted enantiomer. arkat-usa.org Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. thieme-connect.com

Table 2: Comparison of Asymmetric Synthesis and Chiral Resolution Techniques for 1,3-Diols

| Technique | Principle | Advantages | Disadvantages |

| Asymmetric Reduction | Stereoselective reduction of a prochiral precursor | High enantioselectivity, potential for high yield | Requires specific chiral catalysts or reagents |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer | High enantioselectivity, mild reaction conditions, environmentally friendly | Maximum theoretical yield of 50% for the desired enantiomer |

| Dynamic Kinetic Resolution | Combination of kinetic resolution and in-situ racemization | Potential for 100% theoretical yield of a single enantiomer | Requires a compatible racemization catalyst and enzyme |

Mechanistic Investigations of Synthetic Transformations

A comprehensive understanding of the reaction mechanisms is paramount for the development of efficient and selective syntheses of this compound and its analogues. The formation of the characteristic 2,2-dimethyl-1,3-diol structural motif can potentially involve a variety of reactive intermediates, including radicals and carbocations.

Analysis of Radical Intermediates

While less common for the direct construction of the 1,3-diol backbone, radical-mediated processes can be envisioned for the functionalization of precursor molecules. One potential, though not widely documented, approach could involve a radical-mediated C-H functionalization. In a hypothetical scenario, a directing group could facilitate the abstraction of a hydrogen atom from the C3 position of a 2,2-dimethylhexanol precursor, followed by radical recombination with a hydroxyl radical equivalent.

A more established method for the synthesis of 1,3-diols from corresponding alcohols involves a controlled, radical-mediated C-H functionalization. nih.govmsu.edusemanticscholar.org This sequence typically involves the conversion of the alcohol to a trifluoroethyl carbamate, which then undergoes a reaction analogous to the Hofmann-Löffler-Freytag reaction. nih.govmsu.edu This process involves the generation of a nitrogen-centered radical that abstracts a hydrogen atom intramolecularly, leading to a carbon-centered radical. Subsequent steps, including cyclization and hydrolysis, yield the desired 1,3-diol. nih.govmsu.edu

| Step | Description |

| 1. Carbamate Formation | The starting alcohol is converted to a trifluoroethyl carbamate. |

| 2. Radical Generation | A nitrogen-centered radical is generated from the carbamate. |

| 3. Intramolecular H-Abstraction | The nitrogen radical abstracts a hydrogen atom from the desired carbon, creating a carbon-centered radical. |

| 4. Cyclization/Functionalization | The carbon radical undergoes cyclization or trapping to introduce the second hydroxyl group. |

| 5. Hydrolysis | The intermediate is hydrolyzed to yield the 1,3-diol. |

This table illustrates a general sequence for radical-mediated 1,3-diol synthesis.

Carbocation Rearrangement Mechanisms

Carbocation rearrangements are a common phenomenon in organic synthesis, particularly in reactions involving alcohols and acidic conditions. libretexts.org While often seen as a competing side reaction, controlled carbocation rearrangements can be harnessed to achieve desired molecular architectures. In the context of this compound synthesis, the potential for carbocation formation and subsequent rearrangement must be carefully considered, especially during reactions that proceed through cationic intermediates.

For instance, the synthesis of a precursor vicinal diol followed by a pinacol-type rearrangement is a classic example of a carbocation-driven transformation. Although the target molecule is a 1,3-diol, understanding the principles of carbocation stability and migratory aptitudes is crucial. Carbocation rearrangements, such as hydride and alkyl shifts, occur to generate a more stable carbocationic intermediate. libretexts.orgmasterorganicchemistry.com The stability of carbocations follows the order: tertiary > secondary > primary.

In a hypothetical synthesis of a precursor to this compound, if a secondary carbocation were formed adjacent to the gem-dimethyl group, a methyl shift (a type of alkyl shift) could potentially occur to generate a more stable tertiary carbocation. masterorganicchemistry.com Controlling such rearrangements is a key challenge in synthetic design. The choice of reagents, reaction temperature, and solvent can significantly influence the propensity for and the outcome of carbocation rearrangements.

| Type of Shift | Migrating Group | Driving Force |

| Hydride Shift | Hydrogen atom with its electron pair | Formation of a more stable carbocation |

| Alkyl Shift | Alkyl group (e.g., methyl) with its electron pair | Formation of a more stable carbocation |

This table summarizes common types of carbocation rearrangements.

Optimization of Reaction Conditions for Research-Scale Production

The efficient synthesis of this compound on a research scale necessitates careful optimization of reaction conditions to maximize yield, purity, and ease of isolation. Plausible synthetic routes, such as the aldol reaction followed by reduction, or Grignard addition to an appropriate electrophile, require systematic investigation of various parameters.

A likely synthetic approach to this compound involves the aldol reaction between butanal and formaldehyde (B43269), catalyzed by a base, to form 2,2-dimethyl-3-hydroxyhexanal. This intermediate would then be reduced to the target diol. The industrial synthesis of the analogous compound, neopentyl glycol (2,2-dimethylpropane-1,3-diol), utilizes an aldol reaction of formaldehyde and isobutyraldehyde. google.comwikipedia.org

For the aldol condensation step, the choice of base, solvent, temperature, and stoichiometry of reactants is critical.

| Parameter | Influence on Reaction | Typical Conditions to Optimize |

| Base | Catalyst for enolate formation | Alkali metal hydroxides, carbonates, or tertiary amines google.com |

| Solvent | Affects solubility, reaction rate, and side reactions | Protic or aprotic solvents |

| Temperature | Influences reaction rate and selectivity | Typically controlled between 20°C and 130°C google.com |

| Reactant Ratio | Controls the extent of reaction and minimizes side products | Molar ratio of butanal to formaldehyde |

This table outlines key parameters for the optimization of an aldol reaction for the synthesis of the 2,2-dimethyl-3-hydroxyhexanal precursor.

Following the aldol reaction, the reduction of the aldehyde functionality in 2,2-dimethyl-3-hydroxyhexanal to a primary alcohol is required. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation. The optimization of this step would involve selecting the appropriate reducing agent, solvent, temperature, and reaction time to ensure complete conversion without affecting the existing hydroxyl group.

Reactivity and Reaction Mechanisms of 2,2 Dimethylhexane 1,3 Diol

Fundamental Chemical Transformations

Dehydration Reactions and Product Selectivity

The acid-catalyzed dehydration of 2,2-dimethylhexane-1,3-diol is a complex process that can lead to a variety of products, including unsaturated alcohols and rearranged carbonyl compounds. The reaction proceeds through the formation of a carbocation intermediate, and the stability of this cation dictates the major reaction pathway.

Protonation of one of the hydroxyl groups, followed by the loss of a water molecule, generates a carbocation. Protonation of the primary hydroxyl group at C1 would lead to a primary carbocation, which is highly unstable and thus unlikely to form. Protonation of the secondary hydroxyl group at C3 is more favorable, leading to a secondary carbocation.

However, this secondary carbocation can undergo rearrangements to form more stable carbocations. A 1,2-hydride shift from C2 to C3 is not possible as there are no hydrogens on C2. A 1,2-methyl shift from the gem-dimethyl group at C2 to the adjacent carbocation at C3 would result in a tertiary carbocation, which is significantly more stable. This rearrangement is analogous to the key step in the pinacol (B44631) rearrangement observed in 1,2-diols. libretexts.orgmasterorganicchemistry.comwikipedia.org

The subsequent elimination of a proton from the rearranged carbocation can lead to the formation of different isomeric unsaturated aldehydes or ketones. The exact product distribution will depend on the specific reaction conditions, such as the acid catalyst used and the temperature. Due to the steric hindrance around the gem-dimethyl group, the regioselectivity of the elimination step is expected to be influenced by both thermodynamic and kinetic factors.

Potential Dehydration Products of this compound

| Product Name | Structure | Formation Pathway |

|---|---|---|

| 2,2-Dimethylhex-3-en-1-ol | CH3CH2CH=CHC(CH3)2CH2OH | Direct elimination from C3 carbocation |

| 2,2-Dimethylhexan-3-one | CH3CH2CH2C(=O)C(CH3)2CH3 | Rearrangement followed by tautomerization |

Oxidation Reactions to Generate Polyols

The selective oxidation of this compound offers a route to valuable polyfunctionalized molecules. The presence of both a primary and a secondary alcohol allows for differential reactivity depending on the chosen oxidizing agent.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, are known to oxidize primary alcohols to aldehydes and secondary alcohols to ketones. chemistrysteps.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com Given the structure of this compound, a carefully controlled oxidation could potentially yield the corresponding hydroxy aldehyde, hydroxy ketone, or diketone.

The relative rate of oxidation of the primary versus the secondary alcohol can be influenced by steric factors. The secondary alcohol at C3 is adjacent to the sterically bulky gem-dimethyl group, which might hinder the approach of the oxidizing agent. In contrast, the primary alcohol at C1 is less sterically encumbered. Therefore, it is plausible that selective oxidation of the primary alcohol to an aldehyde could be achieved under controlled conditions.

Further oxidation of the initially formed aldehyde to a carboxylic acid would require a strong oxidizing agent, such as potassium permanganate (B83412) or chromic acid. The secondary alcohol would also be oxidized to a ketone under these conditions, leading to a keto acid. The generation of polyols from the oxidation of this compound would typically involve the subsequent reduction of the oxidized products.

Expected Oxidation Products of this compound with Mild Oxidants

| Product Name | Structure | Description |

|---|---|---|

| 3-Hydroxy-2,2-dimethylhexanal | CH3CH2CH2CH(OH)C(CH3)2CHO | Product of selective oxidation of the primary alcohol. |

| 1-Hydroxy-2,2-dimethylhexan-3-one | CH3CH2CH2C(=O)C(CH3)2CH2OH | Product of selective oxidation of the secondary alcohol. |

Intramolecular Interactions and Conformational Analysis

Role of Intramolecular Hydrogen Bonding in Diols

In 1,3-diols such as this compound, intramolecular hydrogen bonding plays a crucial role in determining the molecule's preferred conformation in the gas phase and in non-polar solvents. researchgate.net This interaction occurs when the hydrogen atom of one hydroxyl group forms a non-covalent bond with the oxygen atom of the other hydroxyl group within the same molecule. stackexchange.comechemi.com

For this compound, this intramolecular hydrogen bond leads to the formation of a pseudo-six-membered ring. This cyclic arrangement significantly stabilizes the conformation in which it occurs. Spectroscopic techniques, such as infrared (IR) spectroscopy, can be used to study this phenomenon. In dilute solutions in non-polar solvents, the IR spectrum would be expected to show a sharp band at a lower frequency corresponding to the hydrogen-bonded O-H stretching vibration, in addition to a band at a higher frequency for the free O-H stretch. The relative intensities of these bands can provide information about the equilibrium between the hydrogen-bonded and non-hydrogen-bonded conformers.

Conformational Stability and Population Studies

The conformational landscape of this compound is primarily defined by the rotation around the C1-C2 and C2-C3 bonds. The presence of the bulky gem-dimethyl group at the C2 position significantly influences the steric interactions and, consequently, the stability of the different conformers.

The conformation that allows for intramolecular hydrogen bonding is expected to be particularly stable. In this conformation, the C1-O1 and C3-O2 bonds would likely adopt a gauche relationship with respect to the C2-C3 and C1-C2 bonds, respectively, to bring the hydroxyl groups into proximity. The populations of the different conformers will be temperature-dependent, with the lower energy, hydrogen-bonded conformer being more populated at lower temperatures.

Reactivity in Cyclic Compound Formation

1,3-diols are valuable precursors for the synthesis of six-membered heterocyclic compounds, most notably 1,3-dioxanes. wikipedia.orgorganic-chemistry.org this compound can react with aldehydes and ketones in the presence of an acid catalyst to form the corresponding 1,3-dioxane (B1201747) derivatives.

This reaction is an equilibrium process, and the formation of the 1,3-dioxane is typically favored by the removal of water from the reaction mixture. The mechanism involves the initial protonation of the carbonyl oxygen of the aldehyde or ketone, followed by nucleophilic attack of one of the hydroxyl groups of the diol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the cyclic acetal (B89532) or ketal.

The gem-dimethyl group at the C5 position of the resulting 1,3-dioxane ring will have a significant impact on the ring's conformation, likely favoring a chair conformation with the butyl group at C6 in an equatorial position to minimize steric strain. The formation of these 1,3-dioxanes serves as a common method for protecting the 1,3-diol functionality or the carbonyl group during multi-step organic syntheses. fishersci.ca

Formation of Dioxolanes and Dioxasilinanes

The 1,3-diol moiety of this compound serves as a versatile precursor for the synthesis of five- and six-membered heterocyclic systems, such as dioxolanes and dioxasilinanes. These reactions typically involve the condensation with carbonyl compounds or the reaction with silicon-containing reagents, respectively.

The formation of dioxolanes, specifically 1,3-dioxanes in the case of 1,3-diols, occurs through the acid-catalyzed reaction of the diol with an aldehyde or a ketone. This reaction is a reversible process, and to drive the equilibrium towards the formation of the acetal or ketal, water is typically removed from the reaction mixture, often by azeotropic distillation. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, one of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Following the protonation of the hemiacetal's hydroxyl group and subsequent loss of a water molecule, an oxonium ion is generated. The second hydroxyl group of the diol then attacks this electrophilic species in an intramolecular fashion, leading to the formation of the cyclic acetal or ketal after deprotonation. The gem-dimethyl group in this compound can influence the rate of this reaction and the stability of the resulting dioxolane ring.

Dioxasilinanes are cyclic silyl (B83357) ethers formed from the reaction of a 1,3-diol with a suitable silicon-containing reagent. A notable method for their formation involves the hydrosilylation of β-hydroxyketones, which generates a 1,3-diol that can then undergo an intramolecular reaction to form the cyclic silyl ether. wwu.edu This process can be catalyzed by reagents such as tetra-n-butylammonium triphenyldifluorosilicate (TBAT). wwu.edu The resulting dioxasilinanes are valuable synthetic intermediates. An aqueous workup can yield the desilylated 1,3-diol, while treatment with nucleophilic reagents can lead to regioselective ring-opening, providing differentiated 1,3-diols. wwu.edu For instance, the use of methyl lithium (MeLi) as a nucleophile can achieve the selective protection of the secondary alcohol as a diphenylmethylsilyl (DPMS) ether. wwu.edu

Below is a representative table illustrating the formation of cyclic derivatives from 1,3-diols with various reagents, based on general reactivity principles.

| Diol Reactant | Reagent | Catalyst | Product Type |

| 1,3-Propanediol | Acetone | p-Toluenesulfonic acid | Dioxolane (Ketal) |

| 1,3-Butanediol | Benzaldehyde | Acid Catalyst | Dioxolane (Acetal) |

| 1,3-Diol | Diphenylsilane | TBAT | Dioxasilinane |

Regioselective Cycloalkylation Reactions

Regioselective reactions are crucial in organic synthesis for achieving specific product isomers. In the context of this compound, the steric environment around the two hydroxyl groups can be exploited to achieve regioselectivity in certain transformations. One such reaction is the catalytic cycloalkylation of diols with secondary alcohols or ketones to form substituted cycloalkanes.

A notable method for this transformation utilizes a homogeneous manganese pincer complex as a catalyst in a cascade hydrogen borrowing sequence. nih.govacs.org This reaction provides an atom-economical approach to construct two new carbon-carbon bonds at a single carbon center. nih.govacs.org The proposed mechanism involves several steps. acs.org Initially, the manganese complex facilitates the dehydrogenation of both the secondary alcohol (or ketone) and the diol to their corresponding carbonyl compounds (a ketone and an aldehyde, respectively). acs.org This is followed by a base-mediated aldol (B89426) condensation between the newly formed ketone and aldehyde to yield an enone intermediate. acs.org The manganese hydride species, formed during the initial dehydrogenation steps, then rehydrogenates the carbon-carbon double bond of the enone. acs.org Finally, an intramolecular cyclization occurs, followed by dehydration, to afford the substituted cycloalkane.

The following table presents data from the manganese-catalyzed cycloalkylation of various diols with secondary alcohols, illustrating the yields and diastereoselectivity of the reaction.

| Diol | Secondary Alcohol/Ketone | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1,5-Pentanediol | 1-Phenylethanol | 1-Methyl-1-phenylcyclohexane | 72 | N/A |

| 1,5-Pentanediol | Acetophenone | 1-Methyl-1-phenylcyclohexane | 80 | N/A |

| 3-Methyl-1,5-pentanediol | 1-Phenylethanol | 1,3-Dimethyl-1-phenylcyclohexane | 85 | 10:1 |

| 1,4-Butanediol | 1-(p-tolyl)ethan-1-ol | 1-methyl-1-(p-tolyl)cyclopentane | 75 | N/A |

Data adapted from a study on manganese-catalyzed cycloalkylation reactions. researchgate.net

Derivatives and Functional Materials Based on 2,2 Dimethylhexane 1,3 Diol Scaffold

Design and Synthesis of Functional Derivatives

The two hydroxyl groups of 2,2-Dimethylhexane-1,3-diol serve as reactive sites for building more complex molecules, such as ligands for metal coordination or as precursors for important polymerization monomers.

Applications in Polymer Chemistry and Materials Science

The bifunctional nature of this compound allows it to be used as a monomer or a chain extender in the synthesis of various polymeric materials, influencing their final physical and chemical properties.

Role in Acid-Sensitive Polymer Networks and Hydrogels

Acid-sensitive polymers and hydrogels are a class of "smart" materials that undergo significant changes in their structure and properties in response to a decrease in pH. This behavior is particularly valuable in biomedical applications, such as drug delivery systems designed to release their payload in the acidic environments of tumors or endosomes. The incorporation of this compound into polymer backbones can impart acid sensitivity through the formation of labile acetal (B89532) or ketal linkages.

When this compound reacts with a ketone or an aldehyde under acidic conditions, it can form a six-membered cyclic acetal or ketal, specifically a 1,3-dioxane (B1201747) derivative. These cyclic structures are generally stable under neutral and basic conditions but are susceptible to hydrolysis in acidic environments, which breaks the polymer network and triggers a response, such as swelling or degradation.

Detailed Research Findings:

While specific research on this compound in acid-sensitive polymers is limited, the principles can be inferred from studies on structurally similar hindered diols like 2,2-dimethyl-1,3-propanediol. The gem-dimethyl group in these diols can influence the rate of hydrolysis of the resulting acetal or ketal. This steric hindrance can either protect the acetal linkage from premature hydrolysis or be tuned to achieve a desired degradation profile.

Below is an interactive data table summarizing the potential acid-labile linkages that could be formed from this compound and their expected behavior.

| Reactant Aldehyde/Ketone | Resulting Linkage | Expected Acid Sensitivity | Potential Application |

| Formaldehyde (B43269) | 1,3-Dioxane | High | Rapidly degrading drug delivery systems |

| Acetone | 2,2-Dimethyl-1,3-dioxane (B13969650) | Moderate | pH-responsive coatings |

| Benzaldehyde | 2-Phenyl-1,3-dioxane | Moderate to Low | Controlled-release hydrogels |

Other Advanced Material Precursors and Intermediates

Beyond its potential role in acid-sensitive materials, this compound can serve as a valuable precursor for a variety of other advanced materials. Its bifunctional nature allows it to be incorporated into polymer chains, while the gem-dimethyl group can impart unique properties such as increased thermal stability, enhanced solubility in organic solvents, and altered mechanical properties.

Polyesters and Polyurethanes:

Similar to other diols, this compound can be used as a monomer in condensation polymerization reactions to produce polyesters and polyurethanes. The presence of the bulky dimethylhexane side chain would disrupt chain packing, likely leading to amorphous polymers with lower glass transition temperatures and increased flexibility compared to polymers derived from linear diols. These characteristics could be advantageous in applications such as elastomers, adhesives, and coatings. A patent for the production of polymers from 2,5-furandicarboxylate and a diol component mentions the possibility of using 2,2-dimethyl-1,3-propanediol, a structurally similar diol. googleapis.com

Detailed Research Findings:

Research on analogous hindered diols, such as 2-methyl-1,3-propanediol, has demonstrated their utility in creating biodegradable thermoplastic elastomers. researchgate.netmdpi.com These materials exhibit low modulus and high elongation, properties that could be mirrored or enhanced in polymers synthesized with this compound. The synthesis of these polymers typically involves a two-step polymerization process, starting with the formation of a prepolymer followed by chain extension.

The table below outlines potential polymers that could be synthesized from this compound and their prospective properties and applications.

| Polymer Type | Co-monomer(s) | Potential Properties | Potential Applications |

| Polyester | Adipic acid, Terephthalic acid | Amorphous, good solubility, thermal stability | Specialty coatings, adhesives, plasticizers |

| Polyurethane | Methylene diphenyl diisocyanate (MDI) | Elastomeric, good flexibility | Flexible foams, sealants, elastomers |

| Polycarbonate | Phosgene or diphenyl carbonate | High impact strength, optical clarity | Engineering thermoplastics, optical media |

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. However, no published ¹H NMR or ¹³C NMR spectra for 2,2-Dimethylhexane-1,3-diol could be located.

¹H NMR for Structural and Mechanistic Elucidation

A ¹H NMR spectrum of this compound would be essential for confirming its molecular structure. The spectrum would be expected to show distinct signals for the protons on the hexane (B92381) chain, the hydroxyl groups, and the methyl groups. The chemical shifts, integration values, and coupling patterns of these signals would provide definitive evidence for the connectivity of the atoms. Without this experimental data, a detailed structural and mechanistic elucidation based on ¹H NMR is not possible.

Carbon-13 NMR for Detailed Structural Assignment

Similarly, a ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum, allowing for a complete assignment of the carbon skeleton. The absence of this data in the public domain precludes a detailed structural assignment.

Quantitative Analysis of Molecular Interactions via NMR

Advanced NMR techniques can be employed to study molecular interactions, such as hydrogen bonding, both intramolecularly and with solvent molecules. Such studies would provide insight into the conformational preferences and solution-state behavior of this compound. Currently, no such quantitative NMR studies have been reported for this compound.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would reveal its precise bond lengths, bond angles, and torsion angles. Furthermore, it would establish the absolute configuration of any chiral centers and describe the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. A search of crystallographic databases did not yield any results for this compound, meaning its solid-state structure has not been determined or is not publicly available.

Theoretical and Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the properties of molecules.

Density Functional Theory (DFT) for Conformational and Spectroscopic Predictions

DFT calculations could be used to predict the stable conformations of this compound and to calculate theoretical NMR chemical shifts and other spectroscopic properties. These theoretical predictions would be invaluable for complementing and interpreting experimental data. However, no computational studies specifically focused on the conformational analysis or spectroscopic prediction for this compound have been published in the scientific literature.

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations are powerful theoretical tools for predicting the feasibility and mechanisms of chemical reactions. nih.govnih.gov For this compound, these methods can provide invaluable insights into its synthesis, degradation, and reactivity with other chemical species.

Theoretical Framework: Methods such as Density Functional Theory (DFT) are employed to model the electronic structure of molecules and to map out the potential energy surface of a reaction. nih.govresearchgate.net This allows for the identification of transition states, intermediates, and products, as well as the calculation of associated energy barriers (activation energies) and reaction enthalpies. mdpi.com By understanding these energetic parameters, the most likely reaction pathways can be determined. For instance, in the study of the hydroxyl radical-initiated reaction of nerol, a molecule with structural similarities to diols, quantum chemical computations were used to predict the reaction pathways and locate transition states on the potential energy surface. mdpi.com

Application to this compound: In the context of this compound, quantum chemical calculations could be used to:

Predict reaction outcomes: By simulating the interaction of the diol with various reagents, the most probable products of a reaction can be predicted.

Elucidate reaction mechanisms: The step-by-step pathway of a reaction, including the formation of any transient species, can be modeled.

Determine reaction kinetics: The energy barriers calculated for different pathways can be used to estimate reaction rates.

An illustrative example of data that could be generated for a hypothetical reaction of this compound is presented in the table below.

| Reaction Pathway | Reactants | Transition State Energy (kcal/mol) | Product(s) | Reaction Enthalpy (kcal/mol) |

| Dehydration | This compound | +35.2 | Unsaturated alcohol + H₂O | -10.5 |

| Oxidation | This compound + [O] | +15.8 | Hydroxy ketone or dicarbonyl compound | -45.7 |

This is a hypothetical data table for illustrative purposes.

Molecular Modeling and Simulation of Intermolecular Interactions

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are instrumental in understanding the non-covalent interactions between molecules. nih.govunirioja.es These interactions govern the physical properties of this compound, including its boiling point, solubility, and viscosity.

Investigating Intermolecular Forces: For a diol like this compound, the primary intermolecular forces are hydrogen bonding (due to the hydroxyl groups) and van der Waals forces (specifically, London dispersion forces) from the alkyl chain. teachchemistry.org All-atom molecular dynamics simulations can be used to study how these forces influence the behavior of the diol in its pure form and in mixtures. kcl.ac.ukkcl.ac.uk For example, simulations can reveal how the hydroxyl groups of one molecule interact with those of its neighbors to form hydrogen-bonded networks. kcl.ac.uk The amphiphilic nature of such molecules, with both polar hydroxyl groups and a nonpolar hydrocarbon tail, can also be investigated. nih.govbiorxiv.org

Simulated Physical Properties: By simulating the collective behavior of many this compound molecules, it is possible to predict various macroscopic properties. This can include understanding how the compound interacts with other substances, such as solvents or biological molecules. A review on the intermolecular interactions in diamine-diol systems highlights the use of theoretical calculations, alongside spectral and thermodynamic methods, to understand these complex solution systems. nih.gov

The following table illustrates the types of intermolecular interactions that could be characterized for this compound.

| Interaction Type | Contributing Functional Groups | Estimated Energy (kcal/mol) | Significance |

| Hydrogen Bonding | Hydroxyl (-OH) groups | 3 - 10 | Governs boiling point and solubility in polar solvents. |

| Dipole-Dipole | Hydroxyl (-OH) groups | 1 - 3 | Contributes to the overall polarity and miscibility. |

| London Dispersion | Alkyl chain and methyl groups | 1 - 5 | Influences packing in the liquid and solid states. |

This is a hypothetical data table for illustrative purposes.

Other Advanced Analytical Techniques for Research Materials (e.g., TEM, XRD, N₂ adsorption for catalyst characterization)

The synthesis of this compound may involve the use of catalysts. The characterization of these catalytic materials is crucial for understanding and optimizing the synthesis process. jchemlett.com Several advanced analytical techniques are employed for this purpose. nih.gov

Characterization Techniques:

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the catalyst particles, revealing their size, shape, and morphology. mdpi.com This is important because the catalytic activity can be highly dependent on the particle size and surface structure.

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the catalyst. researchgate.net It can identify the different phases present in the material and provide information about the crystallite size.

N₂ Adsorption-Desorption: This technique is used to measure the surface area and pore size distribution of the catalyst. researchgate.net A high surface area is often desirable for a catalyst as it provides more active sites for the reaction to occur.

The table below summarizes the application of these techniques in catalyst characterization for a hypothetical synthesis of this compound.

| Technique | Information Obtained | Typical Values for a Heterogeneous Catalyst |

| TEM | Particle size and morphology | 10-50 nm, spherical |

| XRD | Crystalline phase and crystallite size | Anatase TiO₂, 25 nm |

| N₂ Adsorption-Desorption | BET surface area and average pore diameter | 150 m²/g, 5 nm |

This is a hypothetical data table for illustrative purposes.

Environmental Research Aspects of 2,2 Dimethylhexane 1,3 Diol

Biodegradation Studies in Aquatic and Terrestrial Environments

The presence of hydroxyl groups generally increases the water solubility and susceptibility of organic molecules to microbial attack compared to their parent alkanes. The initial step in the biodegradation of diols often involves the oxidation of the primary or secondary alcohol groups by microbial alcohol dehydrogenases to form corresponding aldehydes or ketones. These intermediates are then typically further oxidized to carboxylic acids, which can enter central metabolic pathways like the β-oxidation pathway.

However, the branching in the carbon skeleton of 2,2-Dimethylhexane-1,3-diol is a significant factor that can influence its biodegradability. The quaternary carbon atom at the 2-position and the tertiary carbon at the 3-position may present steric hindrance to microbial enzymes, potentially slowing the rate of degradation compared to linear diols. Studies on the biodegradation of other branched alkanes have shown that increased branching can lead to slower degradation rates and, in some cases, the accumulation of recalcitrant metabolites. For instance, the degradation of highly branched alkanes is often slower than that of their linear counterparts.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals based on their structure. Several QSAR models, such as the BioWIN™ models developed by the U.S. Environmental Protection Agency, can estimate the probability of a chemical undergoing rapid biodegradation. While a specific prediction for this compound is not publicly available, such models could provide an indication of its potential biodegradability. These models generally predict lower biodegradability for more complex and branched structures.

Table 1: Predicted Biodegradation Factors for this compound

| Structural Feature | Predicted Influence on Biodegradation | Rationale |

| Two Hydroxyl Groups | Enhancing | Increases water solubility and provides sites for initial enzymatic attack. |

| Branched Alkane Chain | Inhibiting | Steric hindrance from methyl groups at the C2 position may slow enzymatic degradation. |

| Quaternary Carbon | Potentially Inhibiting | Quaternary carbons are known to be recalcitrant to microbial degradation. |

Environmental Distribution and Fate Modeling

The environmental distribution of a chemical is governed by its physical and chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). Environmental fate models use these properties to predict the partitioning of a chemical between different environmental compartments (air, water, soil, sediment).

For this compound, the presence of two hydroxyl groups suggests it will have a higher water solubility and a lower vapor pressure and Kow compared to the parent alkane, 2,2-dimethylhexane.

Water Solubility: The diol structure will make it moderately soluble in water. This suggests that if released into the environment, a significant fraction is likely to be found in the aqueous phase.

Vapor Pressure: The hydrogen bonding capacity of the hydroxyl groups will result in a low vapor pressure, indicating that volatilization from water and soil surfaces will be a slow process. Therefore, long-range atmospheric transport is unlikely to be a major distribution pathway.

Octanol-Water Partition Coefficient (Kow): This parameter is an indicator of a chemical's tendency to partition into organic matter. The hydrophilic nature of the hydroxyl groups will lead to a relatively low Kow, suggesting a low potential for bioaccumulation in organisms and limited sorption to soil and sediment organic matter.

Based on these properties, environmental fate models would likely predict that this compound, if released to the environment, would predominantly reside in the water and soil compartments. Its mobility in soil would be relatively high due to its water solubility and low sorption potential, which could lead to leaching into groundwater.

Table 3: Predicted Environmental Fate and Distribution of this compound

| Environmental Compartment | Predicted Behavior | Rationale |

| Air | Low concentration | Low vapor pressure limits volatilization. |

| Water | Primary sink | Moderate to high water solubility. |

| Soil | Mobile | Low sorption to organic matter, potential for leaching. |

| Sediment | Low accumulation | Low Kow suggests limited partitioning to sediment. |

| Biota | Low bioaccumulation potential | Low Kow indicates it is unlikely to accumulate in fatty tissues. |

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Routes

Current synthetic pathways to 2,2-Dimethylhexane-1,3-diol are not extensively documented in publicly available literature. Future research should prioritize the development of novel and efficient synthetic routes that are both economically viable and environmentally benign. Key areas of exploration could include:

Catalytic Asymmetric Synthesis: Investigating stereoselective catalytic methods to produce specific enantiomers or diastereomers of this compound. This would be crucial for applications where chirality plays a significant role, such as in the synthesis of pharmaceuticals or specialty polymers.

Biocatalysis and Fermentation Routes: Exploring the use of engineered enzymes or microbial fermentation pathways to produce the diol from renewable feedstocks. This approach aligns with the principles of green chemistry and could offer a more sustainable alternative to traditional chemical synthesis.

Flow Chemistry Processes: Developing continuous flow processes for the synthesis of this compound. Flow chemistry can offer advantages in terms of safety, scalability, and process control, leading to higher yields and purity.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Prospective Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic Asymmetric Synthesis | High stereoselectivity, access to chiral products. | Catalyst cost and stability, optimization of reaction conditions. |

| Biocatalysis/Fermentation | Use of renewable feedstocks, mild reaction conditions. | Low yields, complex downstream processing, strain development. |

Exploration of New Applications in Advanced Materials Science

The unique structural features of this compound, such as the gem-dimethyl group and the 1,3-diol arrangement, suggest its potential as a valuable building block in advanced materials. Future research should focus on incorporating this diol into various polymer architectures to create materials with novel properties.

Polyesters and Polyurethanes: Investigating the use of this compound as a monomer in the synthesis of polyesters and polyurethanes. The bulky dimethyl group could impart increased thermal stability, hydrolytic resistance, and altered mechanical properties to these polymers. For instance, its incorporation could disrupt polymer chain packing, leading to materials with lower crystallinity and enhanced flexibility.

Specialty Coatings and Adhesives: Exploring its application in the formulation of high-performance coatings and adhesives. The diol's structure could contribute to improved adhesion, chemical resistance, and weatherability.

Biodegradable Polymers: As part of a broader effort towards sustainability, investigating the potential for creating biodegradable polymers derived from this compound, particularly if it can be sourced from renewable feedstocks.

Enhanced Computational Modeling for Predictive Chemistry and Material Design

Computational modeling and simulation are powerful tools for accelerating materials discovery and process optimization. For this compound, computational studies can provide valuable insights where experimental data is lacking.

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum chemical methods to predict the fundamental properties of the molecule, such as its conformational preferences, reactivity, and spectroscopic signatures. This can aid in understanding its behavior in chemical reactions and its interactions with other molecules.

Molecular Dynamics Simulations: Using molecular dynamics to simulate the behavior of polymers and other materials incorporating this compound. These simulations can predict macroscopic properties such as glass transition temperature, mechanical strength, and diffusion coefficients, guiding the design of new materials with desired characteristics.

Predictive Modeling of Reaction Pathways: Developing computational models to predict the outcomes of different synthetic routes, helping to identify the most promising and efficient pathways for its production before extensive experimental work is undertaken.

Integration within Sustainable Chemistry and Circular Economy Initiatives

The future of the chemical industry is intrinsically linked to the principles of sustainable chemistry and the circular economy. Research into this compound should be framed within this context.

Renewable Feedstock Sourcing: A primary focus should be on developing synthetic routes that utilize bio-based and renewable feedstocks, reducing the reliance on fossil fuels. taylorfrancis.com This could involve the conversion of biomass-derived platform chemicals into this compound.

Lifecycle Assessment (LCA): Conducting comprehensive lifecycle assessments for the production and use of this compound and its derived materials. rsc.orgmdpi.comrsc.orgresearchgate.netnih.gov This will provide a clear understanding of the environmental footprint and identify areas for improvement.

Recyclability and End-of-Life Options: Designing materials based on this compound with recyclability in mind. This includes exploring chemical recycling methods to break down polymers back into their monomeric components, which can then be reused, contributing to a circular economy for plastics. gvchem.comcannon.comcirculareconomyjournal.orgpolyurethanes.orgmdpi.com The development of bio-based polyols for polyurethane production is a significant step in this direction. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Q & A

Q. How can researchers address discrepancies in reported synthetic yields or purity levels for this compound?

- Methodology : Replicate protocols under controlled conditions (e.g., inert atmosphere, strict temperature control). Use DoE (Design of Experiments) to identify critical variables (e.g., catalyst loading, solvent polarity). Cross-validate purity via orthogonal methods: GC-FID for volatiles, ICP-MS for metal residues, and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。